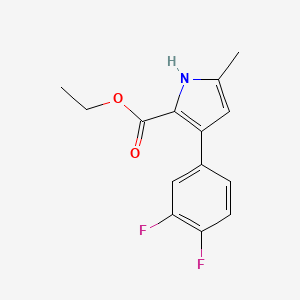
Ethyl 3-(3,4-difluorophenyl)-5-methyl-1H-pyrrole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(3,4-difluorophenyl)-5-methyl-1H-pyrrole-2-carboxylate, also known as EFMP, is a synthetically produced compound that has been used in a wide range of scientific and medical research applications. EFMP is a member of the pyrrole-2-carboxylate family of compounds, which are known for their ability to bind to specific proteins, enzymes, and receptors. EFMP has a variety of biochemical and physiological effects, and is used in various lab experiments due to its high potency and stability.
科学的研究の応用
Polymer Flooding in Enhanced Oil Recovery (EOR)
Polymer flooding is a technique used in enhanced oil recovery (EOR) to improve oil production from reservoirs. Ethyl 3-(3,4-difluorophenyl)-5-methyl-1H-pyrrole-2-carboxylate has been investigated for its potential as a polymer additive in EOR. Past laboratory research has shown that polymers can increase heavy oil recovery by more than 20%. Field cases in China, Turkey, and Oman have demonstrated the success of polymer flooding in heavy oil fields. However, a major challenge in field applications is maintaining polymer viscosity both in surface injection facilities and under reservoir conditions .
Fluorescent Probes and Imaging Agents
Fluorescent probes play a crucial role in biological and medical research. Researchers have explored the use of organic small molecule fluorescent probes for various applications, including cellular imaging, disease diagnosis, and drug discovery. Ethyl 3-(3,4-difluorophenyl)-5-methyl-1H-pyrrole-2-carboxylate could potentially serve as a scaffold for designing novel fluorescent probes. By modifying its structure, scientists can create derivatives with enhanced fluorescence properties, selectivity, and biocompatibility. These probes can then be employed to visualize specific cellular processes, monitor protein interactions, and track drug delivery in living systems .
Photophysical Studies and Spectroscopy
Researchers interested in photophysical properties and spectroscopy may investigate the absorption and emission characteristics of this compound. By studying its UV-visible absorption and fluorescence spectra, they can gain insights into its electronic transitions and excited-state behavior.
特性
IUPAC Name |
ethyl 3-(3,4-difluorophenyl)-5-methyl-1H-pyrrole-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2NO2/c1-3-19-14(18)13-10(6-8(2)17-13)9-4-5-11(15)12(16)7-9/h4-7,17H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKRPYHNBXJAIGF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(N1)C)C2=CC(=C(C=C2)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

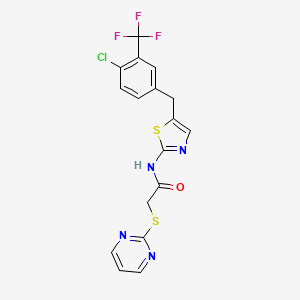
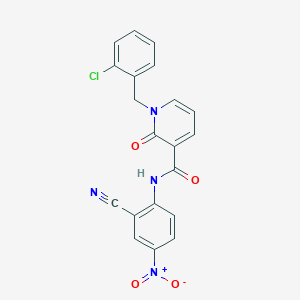
![(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)(3-chlorophenyl)methanone](/img/structure/B2402670.png)
![N-(3,5-dimethylphenyl)-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2402671.png)


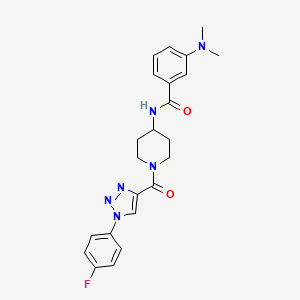
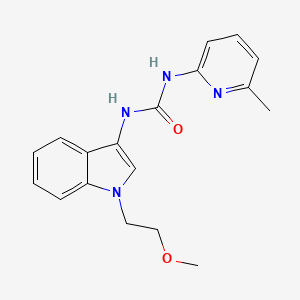
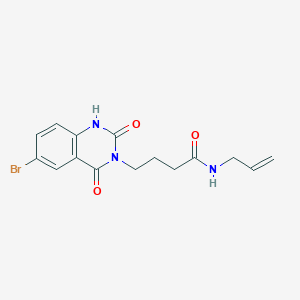
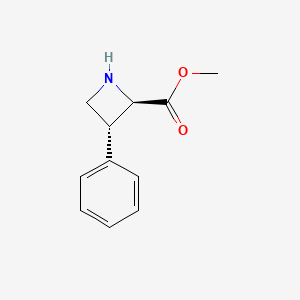
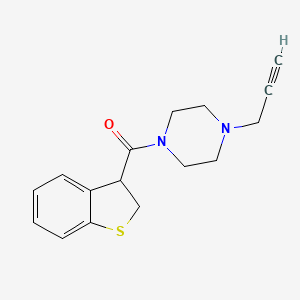
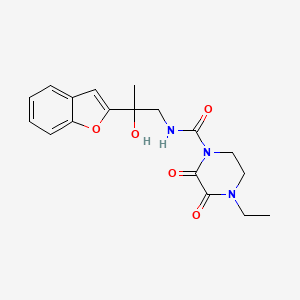
![5-(2-chloro-4-fluorobenzyl)-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2402684.png)
